N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine
Description
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-5-6-7-15(19(23)24)21-17(22)10-26-16-9-8-14-11(2)12(3)20(25)27-18(14)13(16)4/h8-9,15H,5-7,10H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
HEEQHJUOIHMCMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with norleucine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen derivatives such as:
- N-pyridin-2-yl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide
- N,N-dimethyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide .
Uniqueness
Its combination of a chromen core with an acetylated norleucine moiety distinguishes it from other chromen derivatives and contributes to its unique properties .
Biological Activity
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Formula : C26H26N2O6
Molecular Weight : 462.5 g/mol
IUPAC Name : (2S)-3-(1H-indol-3-yl)-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid
The compound features a chromenone derivative and an indole moiety, which are known for their diverse biological activities. The synthesis typically involves multiple steps, including the formation of the indole derivative via Fischer indole synthesis and the chromenone derivative through Pechmann condensation.
Anticancer Properties
Research indicates that compounds containing both indole and chromenone structures exhibit significant anticancer activity. The mechanism is believed to involve:
- DNA Interaction : The compound may bind to DNA or proteins involved in cell division.
- Apoptosis Induction : It can trigger programmed cell death in cancer cells.
A study demonstrated that derivatives of similar structures showed promising results against various cancer cell lines, suggesting that this compound could possess similar effects.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. The presence of the chromenone moiety is particularly significant as it has been associated with:
- Inhibition of Bacterial Growth : Similar compounds have shown efficacy against Staphylococcus aureus and Candida albicans.
A comparative study found that the Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4 to 32 μg/ml against various strains of Candida albicans .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in protein biosynthesis.
- Membrane Disruption : They may disrupt bacterial cell membranes, leading to cell lysis.
- Cell Cycle Arrest : The compound can interfere with the normal progression of the cell cycle in cancer cells.
Case Study 1: Anticancer Activity
In vitro studies on derivatives of chromenone demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in low micromolar ranges. These studies suggest that this compound may exhibit similar or enhanced activity due to its unique structural features.
Case Study 2: Antifungal Efficacy
A recent investigation into the antifungal properties of related compounds indicated that those containing chromenone derivatives showed enhanced activity against azole-resistant strains of Candida albicans. The study highlighted that MIC values were significantly lower when tested in chemically defined media compared to complex media .
Comparative Analysis
| Compound | Type | MIC (μg/ml) | Activity |
|---|---|---|---|
| This compound | Antifungal | TBD | TBD |
| Icofungipen | Antifungal | 4 - 32 | Moderate |
| Chromenone Derivative A | Anticancer | Low µM | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
